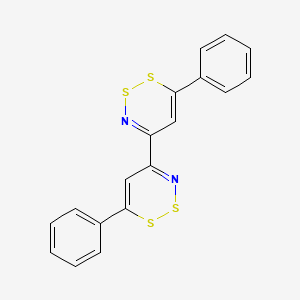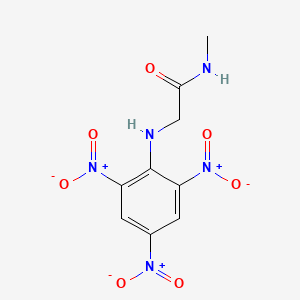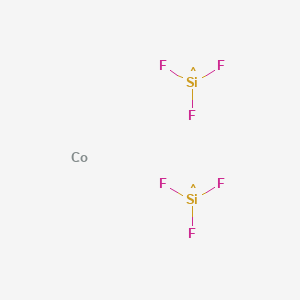
Dibenzyl propan-2-yl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl propan-2-yl phosphite is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to benzyl groups and one to a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl propan-2-yl phosphite can be synthesized through the esterification of phosphorous acid with benzyl alcohol and propan-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl propan-2-yl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzyl phosphonate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphonic acid and benzyl alcohol.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Dibenzyl phosphonate.
Hydrolysis: Phosphonic acid and benzyl alcohol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Dibenzyl propan-2-yl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphoramidates.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and probes for studying enzyme activity.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of dibenzyl propan-2-yl phosphite involves its ability to act as a phosphorylating agent. The compound can transfer its phosphoryl group to nucleophiles such as alcohols, amines, and thiols, forming phosphonate esters, phosphoramidates, and phosphorothioates, respectively. This reactivity is facilitated by the presence of the electron-withdrawing benzyl groups, which stabilize the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphite: Similar in structure but lacks the propan-2-yl group.
Tribenzyl phosphite: Contains three benzyl groups instead of two.
Dibenzyl phosphonate: The oxidized form of dibenzyl propan-2-yl phosphite.
Uniqueness
This compound is unique due to the presence of both benzyl and propan-2-yl groups, which confer distinct reactivity and properties
Properties
CAS No. |
109654-16-2 |
|---|---|
Molecular Formula |
C17H21O3P |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
dibenzyl propan-2-yl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
UZAMTBXJVCXWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


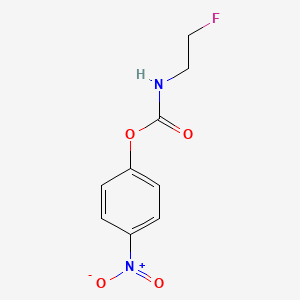
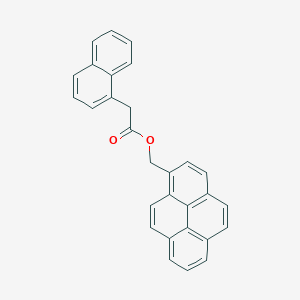

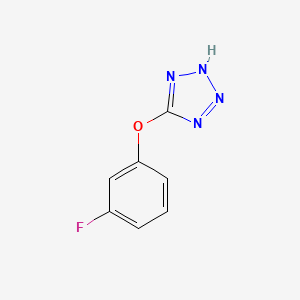
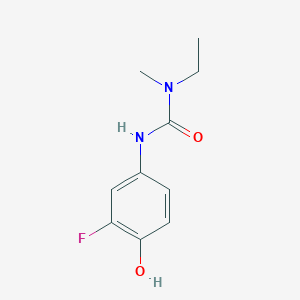
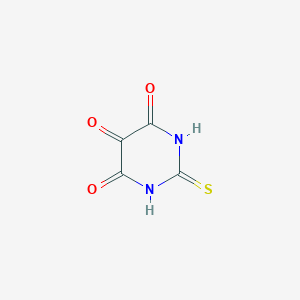
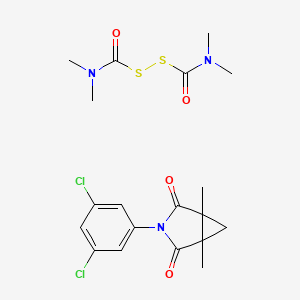
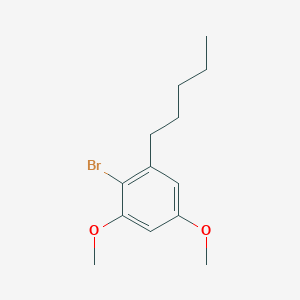


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
